Ethyl 4-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

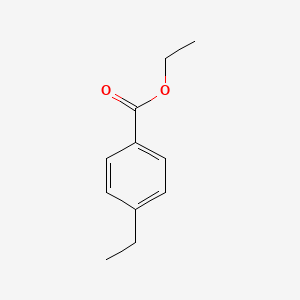

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKPAPWEWUPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334458 | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36207-13-3 | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36207-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-Ethylbenzoate from 4-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethylbenzoate (B1233868) from 4-ethylbenzoic acid via Fischer esterification. This process is a cornerstone of organic synthesis, frequently employed in the pharmaceutical and fine chemical industries. This document outlines the reaction principles, a detailed experimental protocol, and the expected analytical data for the final product.

Introduction

Ethyl 4-ethylbenzoate is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its preparation from 4-ethylbenzoic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. To maximize the yield of the ester, an excess of the alcohol (ethanol) is used to shift the equilibrium to the product side, in accordance with Le Châtelier's principle.

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | ~271-273 |

| Ethanol | C₂H₆O | 46.07 | 78.37 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 |

| This compound | C₁₁H₁₄O₂ | 178.23[1] | ~235-237 |

A typical yield for the Fischer esterification of substituted benzoic acids is in the range of 70-95%, depending on the specific reaction conditions and purification methods employed. For the synthesis of ethyl benzoate (B1203000) from benzoic acid, yields are often reported to be around 75% after workup.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents:

-

4-Ethylbenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

4.2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid and an excess of absolute ethanol (typically a 5 to 10-fold molar excess).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product and then wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst) - Caution: CO₂ evolution will occur.

-

Saturated sodium chloride solution (brine)

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless liquid.

-

Spectroscopic Data

5.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic protons: Two doublets in the aromatic region (typically ~7.2-8.0 ppm).

-

-O-CH₂- protons (ethyl ester): A quartet (typically ~4.3 ppm).

-

-CH₂- protons (ethyl group on the ring): A quartet (typically ~2.7 ppm).

-

-CH₃ protons (ethyl ester): A triplet (typically ~1.3 ppm).

-

-CH₃ protons (ethyl group on the ring): A triplet (typically ~1.2 ppm).

5.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl carbon (-C=O): ~166 ppm.

-

Aromatic carbons: Several peaks in the range of ~125-145 ppm.

-

-O-CH₂- carbon (ethyl ester): ~61 ppm.

-

-CH₂- carbon (ethyl group on the ring): ~29 ppm.

-

-CH₃ carbon (ethyl ester): ~14 ppm.

-

-CH₃ carbon (ethyl group on the ring): ~15 ppm.

5.3. IR (Infrared) Spectroscopy

-

C=O stretch (ester): Strong absorption band around 1720 cm⁻¹.

-

C-O stretch (ester): Strong absorption band around 1270-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the region of 1600-1450 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks in the region of 3100-2850 cm⁻¹.

Visualizations

6.1. Reaction Pathway: Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

6.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-ethylbenzoate (B1233868)

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to ethyl 4-ethylbenzoate. The information is intended to support research, development, and quality control activities.

Chemical Identity and Structure

This compound is an aromatic ester characterized by an ethyl group at the para position of the benzene (B151609) ring and an ethyl ester functional group.

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36207-13-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES | CCC1=CC=C(C=C1)C(=O)OCC |

| InChI Key | ZPUKPAPWEWUPTC-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Kovats Retention Index (non-polar) | 1393 | NIST[1] |

Table 3: Experimental Physicochemical Properties of Related Compounds

| Property | Ethyl Benzoate (B1203000) | Ethyl 4-methylbenzoate |

| Boiling Point | 212 °C | 235 °C |

| Melting Point | -34 °C | Not available |

| Density | 1.045 g/mL at 25 °C | 1.025 g/mL at 25 °C |

| Solubility in Water | Slightly soluble | Limited solubility |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether | Soluble in ethanol, ether |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-ethylbenzoic acid and ethanol using an acid catalyst.

Reaction Scheme:

Caption: Fischer esterification of 4-ethylbenzoic acid.

Materials:

-

4-ethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-ethylbenzoic acid (0.1 mol, 15.02 g) and absolute ethanol (100 mL).

-

Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: pressure build-up due to CO₂ evolution), and 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.

-

-

Purification: The crude this compound can be purified by vacuum distillation.

Analytical Characterization

Workflow for Analytical Characterization:

Caption: Workflow for the analysis of synthesized this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing the purity of the synthesized this compound and confirming its molecular weight.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Prepare a 1 mg/mL solution of the purified this compound in dichloromethane (B109758) or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

Expected Results:

-

A major peak corresponding to this compound.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178.

-

Characteristic fragment ions should be observed, which can be compared to spectral libraries.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of the synthesized product.

Instrumentation and Conditions:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Temperature: 298 K.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

-

A triplet signal corresponding to the methyl protons of the ester ethyl group.

-

A quartet signal for the methylene (B1212753) protons of the ester ethyl group.

-

Two doublet signals in the aromatic region, characteristic of a para-substituted benzene ring.

-

A quartet for the methylene protons of the ethyl group on the benzene ring.

-

A triplet for the methyl protons of the ethyl group on the benzene ring.

Expected ¹³C NMR Spectral Data (Predicted):

-

A signal for the carbonyl carbon of the ester.

-

Signals for the aromatic carbons.

-

Signals for the carbons of both ethyl groups.

Safety Information

-

Handling: this compound should be handled in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Specific hazard data for this compound is not widely available. Based on similar compounds, it may cause skin and eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound. For further in-depth analysis, it is recommended to consult specialized chemical literature and databases.

References

Spectroscopic Analysis of Ethyl 4-ethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-ethylbenzoate (B1233868) (C₁₁H₁₄O₂), a key aromatic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 4-ethylbenzoate

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol [1]

-

CAS Number: 36207-13-3[1]

-

Canonical SMILES: CCC1=CC=C(C=C1)C(=O)OCC[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic (ortho) |

| ~7.25 | Doublet | 2H | Aromatic (meta) |

| 4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.70 | Quartet | 2H | Ar-CH₂ -CH₃ |

| 1.38 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.25 | Triplet | 3H | Ar-CH₂-CH₃ |

¹³C NMR [1]

| Chemical Shift (ppm) | Assignment |

| ~166.0 | Carbonyl (C=O) |

| ~148.0 | Aromatic (quaternary, C-CH₂) |

| ~130.0 | Aromatic (quaternary, C-C=O) |

| ~129.5 | Aromatic (CH, ortho) |

| ~127.8 | Aromatic (CH, meta) |

| ~60.8 | -O-CH₂ -CH₃ |

| ~29.0 | Ar-CH₂ -CH₃ |

| ~15.5 | Ar-CH₂-CH₃ |

| ~14.3 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1270, ~1100 | Strong | C-O stretch (ester) |

| ~850 | Strong | C-H bend (p-disubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion)[1] |

| 150 | Low | [M - C₂H₄]⁺ |

| 133 | High | [M - OC₂H₅]⁺[1] |

| 105 | Moderate | [M - C₂H₅ - CO]⁺[1] |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

-

Ionization: Electron Ionization (EI) is performed at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values.

Visualization of Spectroscopic Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of Ethyl 4-ethylbenzoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of Ethyl 4-ethylbenzoate (B1233868), specifically focusing on its boiling point and density. Due to the limited availability of experimentally determined data in publicly accessible databases, this document outlines the computed properties and provides detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for laboratory professionals engaged in the characterization of this compound.

Quantitative Data Summary

| Physical Property | Value | Source |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

Note: The absence of readily available experimental data underscores the importance of empirical determination for any application requiring precise physical property values.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as Ethyl 4-ethylbenzoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed for this determination, with the choice often depending on the sample volume available.

2.1.1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[3]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and rubber band or wire for attachment.

-

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

2.1.2. Simple Distillation Method

For larger sample volumes (at least 5 mL), simple distillation provides a more accurate determination of the boiling point.[2][4]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor condensation front is stable and distillation is occurring at a steady rate. This temperature is the boiling point.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Determination of Density

Density is the mass of a substance per unit volume.[5] For a liquid, this is typically determined by accurately measuring the mass of a known volume.

-

Apparatus: Pycnometer (density bottle) or a graduated cylinder and a precise analytical balance.

-

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured on the analytical balance.

-

A specific volume of the liquid is carefully added to the graduated cylinder, reading the volume from the bottom of the meniscus.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[5][6]

-

-

Procedure using a Pycnometer (for higher accuracy):

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the stopper is inserted. Any excess liquid is carefully wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtraction.

-

The volume of the pycnometer is known (often calibrated with a liquid of known density, like water).

-

The density of the sample is calculated.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a liquid compound like this compound.

References

- 1. This compound | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vernier.com [vernier.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Ethyl 4-ethylbenzoate (CAS: 36207-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethylbenzoate (B1233868) is an organic compound belonging to the benzoate (B1203000) ester family. Its chemical structure consists of a benzene (B151609) ring substituted with an ethyl group and an ethyl ester group at the para position. While direct biological applications of Ethyl 4-ethylbenzoate are not extensively documented in publicly available literature, its structural motif is present in molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, purification methods, and spectroscopic data. Furthermore, it explores the biological activities of structurally related compounds to highlight potential areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.[1]

| Property | Value |

| CAS Number | 36207-13-3 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Ethylbenzoic acid, ethyl ester; p-Ethylbenzoic acid ethyl ester |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-Ethylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in a fume hood, as the reaction can be exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Be cautious of CO₂ evolution.

-

Brine

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Experimental Protocol for Purification:

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a suitable solvent system, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary.

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Expected signals for the aromatic protons, the two ethyl groups (quartet and triplet for each). |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and the carbons of the two ethyl groups. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 178, along with characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration for the ester group (~1720 cm⁻¹), C-O stretching vibrations, and signals corresponding to the aromatic ring. |

Biological Activity and Signaling Pathways: An Exploratory Outlook

As of late 2025, there is a notable absence of published research specifically detailing the biological activities or the signaling pathways directly modulated by this compound. However, studies on structurally related compounds provide valuable insights into potential areas of investigation.

A study on a related compound, sodium benzoate , in the nematode C. elegans has suggested that it may induce fat accumulation and reduce lifespan by inhibiting the oxidative stress-mediated SKN-1/Nrf2 signaling pathway .[2][3] SKN-1 (the ortholog of mammalian Nrf2) is a key transcription factor that regulates cellular responses to oxidative stress. Its inhibition could lead to an imbalance in cellular redox homeostasis.

Furthermore, research on other benzoate derivatives has indicated potential anticancer properties. For instance, Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has been shown to exhibit anticancer activity. While the specific signaling pathways were not fully elucidated in the available abstract, such findings suggest that the benzoate scaffold could be a starting point for the design of novel therapeutic agents.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the findings related to sodium benzoate and the general role of the Nrf2 pathway in cellular stress response.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the activity of a related compound and is intended for exploratory purposes only. There is currently no direct evidence to suggest that this compound interacts with this pathway.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological applications remain to be thoroughly explored, the study of its synthesis and characterization provides a valuable exercise in organic chemistry. The biological activities of structurally similar benzoate derivatives suggest that this compound could be a valuable scaffold for the development of new molecules with potential therapeutic applications. Further research is warranted to investigate its bioactivity and to elucidate any interactions with cellular signaling pathways. This guide provides the foundational information necessary for researchers to undertake such investigations.

References

- 1. This compound | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-ethylbenzoate

This technical guide provides a comprehensive overview of Ethyl 4-ethylbenzoate (B1233868), including its chemical identity, physicochemical properties, and relevant experimental procedures. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: ethyl 4-ethylbenzoate[1]

Synonyms:

-

4-Ethylbenzoic acid, ethyl ester[1]

-

Benzoic acid, 4-ethyl-, ethyl ester[1]

-

p-Ethylbenzoic acid ethyl ester[1]

-

Ethyl p-ethylbenzoate

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Appearance | Light yellow liquid | MySkinRecipes[2] |

| Purity | 97.5-100% | MySkinRecipes[2] |

| LogP | 2.42570 | ChemSrc[3] |

| PSA | 26.30000 | ChemSrc[3] |

Experimental Protocols

This protocol describes the synthesis of this compound from 4-ethylbenzoic acid and ethanol (B145695) using an acid catalyst.

Materials:

-

4-ethylbenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

This protocol outlines a method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Detection Wavelength: Determined by a UV scan, typically around the λmax of the compound.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

References

Fischer esterification of 4-ethylbenzoic acid with ethanol

An In-depth Technical Guide on the Fischer Esterification of 4-Ethylbenzoic Acid with Ethanol (B145695)

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-ethylbenzoate (B1233868) via the . Fischer esterification is a classic and widely used organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, summarizes quantitative data from analogous reactions, and outlines purification and characterization techniques. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of one of the reactants (typically the alcohol) or removing water as it is formed.[3][4][5] The mechanism proceeds through several distinct steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][3][4]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[2][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a new tetrahedral intermediate with a good leaving group (water).[2][3]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][4]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of ethyl benzoate (B1203000) and similar esters.[6][7] Glassware should be thoroughly dried before use.[2]

Materials and Reagents:

-

4-Ethylbenzoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 4-ethylbenzoic acid (e.g., 0.05 mol) and absolute ethanol (e.g., 0.20 mol, a 4-fold excess).[5]

-

Catalyst Addition: While swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the mixture.[6] Add a few boiling chips.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath.[7] Continue refluxing for 2 to 4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water (approx. 50 mL).

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with 50 mL of brine.[7]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal and Purification: Remove the solvent using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.[6]

Quantitative Data

Table 1: Typical Reaction Conditions for Benzoic Acid Esterification

| Carboxylic Acid | Alcohol (Molar Excess) | Catalyst | Temperature | Time (h) | Reference |

| Benzoic Acid | Methanol (~9.4x) | H₂SO₄ | Reflux | 0.5 | [5] |

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | 1.5 | [6] |

| Benzoic Acid | Ethanol (~2x) | H₂SO₄ | Reflux | 4 | [7] |

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | 6 |

Table 2: Reported Yields for Analogous Esterification Reactions

| Product | Yield (%) | Notes | Reference |

| Methyl Benzoate | 90% | H₂SO₄ catalyst, refluxed until reaction completion. | [7] |

| Ethyl p-toluate | 92-95% | Distillation-dehydration process with H₂SO₄ catalyst. | [8] |

| Various Esters | 67-99% | Yield depends on molar excess of alcohol; 1:1 ratio gives ~67%, while 100-fold excess can yield 99%. | [5] |

| Ester of Hydroxy Acid | 95% | H₂SO₄ catalyst in anhydrous ethanol, refluxed for 2 hours. | [7] |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [9] |

| Molecular Weight | 178.23 g/mol | [9] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | ~235 °C (estimated from ethyl 4-methylbenzoate) | [10] |

| Density | ~1.025 g/mL at 25 °C (estimated from ethyl 4-methylbenzoate) | [10] |

| ¹H NMR | Spectral data available in databases. | [9] |

| ¹³C NMR | Spectral data available in databases. | [9] |

| IR Spectroscopy | Key peaks expected: C=O stretch (~1720 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), aromatic C=C and C-H stretches. | [9] |

| Mass Spectrometry | Data available in databases. | [9] |

| CAS Number | 36207-13-3 | [9] |

Infrared (IR) spectroscopy is a powerful tool for confirming the reaction's success. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester group at approximately 1720 cm⁻¹ are key indicators.[11] Further analysis by ¹H and ¹³C NMR spectroscopy can confirm the detailed structure of the purified product.

References

- 1. 4-ethylbenzoate [chembk.com]

- 2. cerritos.edu [cerritos.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. studylib.net [studylib.net]

- 6. scribd.com [scribd.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C11H14O2 | CID 520781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

An In-depth Technical Guide to Key Isomers of the Molecular Formula C11H14O2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into selected, significant isomers of the molecular formula C11H14O2. The isomers—Methyl Eugenol (B1671780), Wieland-Miescher Ketone, 4-tert-Butylbenzoic Acid, 2-Phenethyl Propionate (B1217596), and Dihydroactinidiolide (B95004)—have been chosen for their diverse applications and biological activities, ranging from fragrance and flavoring agents to crucial synthons in natural product synthesis and compounds with notable pharmacological effects.

This document presents detailed data in a structured format, outlines experimental protocols for synthesis and biological evaluation, and includes visualizations of key pathways and workflows to support researchers in their scientific endeavors.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the selected C11H14O2 isomers, facilitating easy comparison of their physical and spectral properties.

Table 1: Physical Properties of Selected C11H14O2 Isomers

| Property | Methyl Eugenol | Wieland-Miescher Ketone | 4-tert-Butylbenzoic Acid | 2-Phenethyl Propionate | Dihydroactinidiolide |

| IUPAC Name | 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene | (8aS)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 4-(tert-Butyl)benzoic acid | 2-Phenylethyl propanoate | 4,4,7a-Trimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone |

| CAS Number | 93-15-2[1] | 20007-72-1[2] | 98-73-7[3] | 122-70-3 | 17092-92-1[4] |

| Molecular Weight ( g/mol ) | 178.23[1] | 178.23[2] | 178.23[3] | 178.23 | 180.24 |

| Melting Point (°C) | -3[1] | 47-50[2][5] | 165-167[6] | < 25 | ~42-43 |

| Boiling Point (°C) | 254-256[7] | 109-115 @ 0.05 mmHg[5] | 280[[“]] | 244-245[9] | ~296 |

| Density (g/cm³) | 1.03 @ 25°C[7] | - | 0.6 @ 20°C[6] | 1.010[9] | 1.051-1.058[4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and oils.[1] | - | Insoluble in water; very soluble in alcohol and benzene (B151609).[10] | Miscible with alcohols and ether. | Insoluble in water; soluble in nonpolar solvents and ethanol.[4] |

Table 2: Spectroscopic Data of Selected C11H14O2 Isomers

| Spectroscopic Data | Methyl Eugenol | Wieland-Miescher Ketone | 4-tert-Butylbenzoic Acid | 2-Phenethyl Propionate | Dihydroactinidiolide |

| ¹H NMR (CDCl₃, δ ppm) | 6.77 (m, 3H), 5.95 (m, 1H), 5.07 (m, 2H), 3.86 (s, 3H), 3.85 (s, 3H), 3.33 (d, 2H) | 5.86 (s, 1H), 2.75-1.80 (m, 10H), 1.37 (s, 3H) | 7.98 (d, 2H), 7.48 (d, 2H), 1.34 (s, 9H) | 7.30-7.20 (m, 5H), 4.35 (t, 2H), 2.95 (t, 2H), 2.30 (q, 2H), 1.15 (t, 3H) | 5.70 (s, 1H), 2.50-1.40 (m, 6H), 1.35 (s, 3H), 1.25 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | 148.66, 147.15, 137.50, 132.40, 120.21, 115.40, 111.62, 111.03, 55.69, 55.56, 39.61 | 209.8, 198.1, 168.9, 126.1, 49.6, 37.3, 34.1, 31.8, 30.5, 29.7, 22.8 | 182.3, 156.5, 130.2, 129.8, 125.4, 35.1, 31.2 | 174.2, 138.0, 129.0, 128.5, 126.5, 65.0, 35.0, 27.7, 9.1 | 171.5, 163.0, 118.0, 87.0, 41.0, 37.0, 31.0, 29.0, 28.0, 26.0, 23.0 |

| IR (cm⁻¹) | 3062, 2908, 1639, 1591, 1517, 1261, 1153, 1029 | 2950, 1710, 1665, 1615 | 2960, 2870, 1685, 1610, 1420, 1300, 930 | 3030, 2980, 1735, 1605, 1495, 1180, 750, 700 | 2950, 1760, 1630, 1150 |

| Mass Spec (m/z) | 178 (M+), 163, 147, 107, 91, 77 | 178 (M+), 163, 136, 122, 108, 93, 79 | 178 (M+), 163, 135, 91 | 178 (M+), 104, 91, 77, 57 | 180 (M+), 165, 137, 124, 109, 95, 81, 69, 43 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the selected C11H14O2 isomers and for key biological assays to evaluate their activities.

Synthesis Protocols

1. Synthesis of Methyl Eugenol via Methylation of Eugenol

This protocol describes the synthesis of methyl eugenol from eugenol using dimethyl sulfate (B86663) as the methylating agent.

-

Materials: Eugenol, sodium hydroxide (B78521) (NaOH), dimethyl sulfate ((CH₃)₂SO₄), distilled water, n-hexane, anhydrous sodium sulfate (Na₂SO₄), three-neck flask, magnetic stirrer, thermometer, dropping funnel, reflux condenser.

-

Procedure:

-

To a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add 10 g (0.061 mol) of eugenol.

-

Prepare a solution of 3.5 g (0.0875 mol) of NaOH in 20 mL of distilled water and add it to the flask while stirring.

-

Slowly add 8.06 mL (0.085 mol) of dimethyl sulfate dropwise from the dropping funnel over 1 hour. The reaction is exothermic, maintain the temperature around 103°C.

-

After the addition is complete, continue to reflux the mixture with stirring for 1 hour.

-

Cool the reaction mixture and dilute it with 25 mL of distilled water.

-

Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the methyl eugenol. Separate the layers.

-

Extract the aqueous layer with n-hexane to recover any remaining product.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and remove the n-hexane using a rotary evaporator to obtain the final product.

-

2. Synthesis of Wieland-Miescher Ketone via Robinson Annulation

This protocol details the classic Robinson annulation reaction to synthesize the racemic Wieland-Miescher ketone.

-

Materials: 2-Methylcyclohexane-1,3-dione (B75653), methyl vinyl ketone, triethylamine (B128534), pyrrolidine, benzene (or a less hazardous solvent like toluene), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure:

-

In a round-bottom flask, dissolve 2-methylcyclohexane-1,3-dione in benzene.

-

Add a catalytic amount of triethylamine and a sub-stoichiometric amount of pyrrolidine.

-

Cool the mixture in an ice bath and slowly add methyl vinyl ketone dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash it with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

3. Synthesis of 4-tert-Butylbenzoic Acid via Oxidation of p-tert-Butyltoluene

This protocol describes the liquid-phase air oxidation of p-tert-butyltoluene.

-

Materials: p-tert-Butyltoluene, cobalt(II) acetate (B1210297) tetrahydrate, manganese(II) acetate tetrahydrate, glacial acetic acid, glass reactor with gas inlet tube, heating mantle, magnetic stirrer.

-

Procedure:

-

In a glass reactor equipped with a gas inlet, magnetic stirrer, and reflux condenser, charge p-tert-butyltoluene and glacial acetic acid.

-

Add catalytic amounts of cobalt(II) acetate tetrahydrate and manganese(II) acetate tetrahydrate.

-

Heat the mixture to the desired reaction temperature (e.g., 90-95°C) with vigorous stirring.[11]

-

Introduce a steady stream of air or oxygen through the gas inlet into the reaction mixture.

-

Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the starting material and the formation of the acid product (e.g., by GC or titration).

-

Once the reaction is complete, cool the mixture. The product, 4-tert-butylbenzoic acid, will precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

4. Synthesis of 2-Phenethyl Propionate via Fischer Esterification

This protocol details the acid-catalyzed esterification of phenethyl alcohol with propionic acid.

-

Materials: Phenethyl alcohol, propionic acid, concentrated sulfuric acid (catalyst), toluene (B28343) (for azeotropic removal of water), round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenethyl alcohol, a slight excess of propionic acid, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture and wash it with water, then with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude 2-phenethyl propionate can be purified by vacuum distillation.[12]

-

5. Synthesis of Dihydroactinidiolide from β-Ionone

This protocol describes a two-step oxidation process to synthesize dihydroactinidiolide from β-ionone.[13]

-

Materials: β-Ionone, m-chloroperoxybenzoic acid (m-CPBA), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄), acetone (B3395972), dichloromethane (B109758) (DCM), sodium sulfite (B76179), sodium bicarbonate, magnesium sulfate.

-

Procedure:

-

Step 1: Epoxidation of β-Ionone

-

Dissolve β-ionone in dichloromethane (DCM) in a flask and cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the cooled β-ionone solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with a sodium sulfite solution, followed by a sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude epoxide.

-

-

Step 2: Oxidative Cyclization to Dihydroactinidiolide

-

Dissolve the crude epoxide in acetone and cool the solution in an ice bath.

-

Prepare Jones reagent by dissolving CrO₃ in water and slowly adding H₂SO₄.

-

Add the Jones reagent dropwise to the cooled acetone solution of the epoxide.

-

After the addition, stir the reaction at room temperature for a few hours.

-

Quench the reaction by adding isopropanol.

-

Filter the mixture and concentrate the filtrate. Extract the aqueous residue with ether.

-

Wash the combined ether extracts with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield dihydroactinidiolide.

-

-

Biological Assay Protocols

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to evaluate the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Materials: DPPH, methanol (B129727) or ethanol, test compound, positive control (e.g., ascorbic acid or Trolox), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

-

Add the DPPH solution to each well to initiate the reaction. Include a blank containing only methanol and a control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[15]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

2. In Vitro Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory Activity)

This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, positive control (e.g., indomethacin (B1671933) or celecoxib), 96-well plate, microplate reader.

-

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound or control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method as per the kit instructions (e.g., measuring prostaglandin (B15479496) E2 levels by ELISA or using a colorimetric/fluorometric probe).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value for COX-1 and COX-2 to assess the compound's potency and selectivity.

-

3. Broth Microdilution Antifungal Susceptibility Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

-

Materials: Fungal isolate, appropriate broth medium (e.g., RPMI-1640), test compound, positive control antifungal drug (e.g., fluconazole), sterile 96-well microtiter plates, spectrophotometer or microplate reader.

-

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in the broth medium.[3]

-

Prepare serial twofold dilutions of the test compound and the positive control in the broth medium in a 96-well plate.

-

Add the fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[7]

-

Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

4. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol measures the inhibition of AChE activity, which is relevant for neuroprotective studies.

-

Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compound, positive control (e.g., eserine or galantamine), 96-well plate, microplate reader.

-

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in the buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes).[1]

-

The rate of the reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition and the IC₅₀ value as described in the previous assay protocols.

-

5. In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Materials: Neuronal cell line (e.g., SH-SY5Y or PC12), cell culture medium, test compound, an oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)), MTT reagent, DMSO, 96-well cell culture plates, incubator, microplate reader.

-

Procedure:

-

Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

-

Induce oxidative stress by adding the oxidizing agent to the cells (except for the control group).

-

Incubate the cells for an appropriate time (e.g., 24 hours).

-

Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 3-4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key biological pathways and experimental workflows discussed in this guide.

Signaling Pathways

1. Methyl Eugenol's Modulation of the Nrf2-Mediated Antioxidant Response Pathway

Methyl eugenol has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway.[2][16][17][18] This pathway is a key regulator of cellular antioxidant defenses.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 5. Solvent-free oxidation of p-tert-butyl toluene catalyzed with cobalt 4-tert-butylbenzoate in an internal circulation bubbling bed reactor - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. benchchem.com [benchchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. p-toluenesulfonicacid-ptbba.com [p-toluenesulfonicacid-ptbba.com]

- 12. Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects | EurekAlert! [eurekalert.org]

- 13. benchchem.com [benchchem.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 16. Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects [xiahepublishing.com]

- 17. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Guide for Ethyl 4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and purification of Ethyl 4-ethylbenzoate (B1233868). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and key technical data.

Commercial Availability

Ethyl 4-ethylbenzoate is readily available from a variety of chemical suppliers catering to research and development needs. The compound is typically offered in various purities and quantities, ranging from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/ID | Purity | Available Quantities |

| AChemBlock | N24480 | 95% | Custom Quote |

| Howei Pharm | 12638LX07 | 95% | 1g, 25g, 1kg, 25kg |

| Oakwood Chemical | 098433 | Not Specified | Inquire |

| AOBChem USA | 30025 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| Ambeed | Not Specified | Not Specified | Inquire |

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36207-13-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless Liquid | General Knowledge |

| Boiling Point | Not Precisely Reported | |

| Solubility | Soluble in common organic solvents | General Knowledge |

Table 3: Spectroscopic Data of this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR | (Predicted) Aromatic protons (multiplet), Ethyl ester protons (quartet and triplet), Ethyl group on ring (quartet and triplet) |

| ¹³C NMR | (Predicted) Carbonyl carbon, aromatic carbons, ethyl ester carbons, ethyl group carbons on ring |

| IR (Infrared) | (Predicted) C=O stretch (ester), C-O stretch (ester), C-H stretches (aromatic and aliphatic) |

| Mass Spec (MS) | (Predicted) Molecular ion peak (M⁺) and characteristic fragmentation pattern |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of similar benzoate (B1203000) esters.[1][2][3][4][5][6][7]

Materials:

-

4-Ethylbenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-ethylbenzoic acid and a 4 to 5-fold molar excess of absolute ethanol. Add a few boiling chips.

-

Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any unreacted acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to obtain a product of high purity.[2]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development.[8] Its aromatic ring and ester functionality allow for a variety of chemical transformations to build more complex molecules with potential therapeutic applications. For instance, similar structures are utilized as intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[9] The ethylbenzoate moiety can be a key component in the synthesis of heterocyclic systems and other scaffolds present in pharmacologically active compounds.[10]

Visualizing Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis and purification of this compound.

Role as a Building Block in a Hypothetical Drug Synthesis

This diagram illustrates a hypothetical pathway where this compound is used as a starting material for the synthesis of a more complex, potentially bioactive molecule.

References

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. quora.com [quora.com]

- 3. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. studylib.net [studylib.net]

- 7. scribd.com [scribd.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Methodological & Application

Application Note: Synthesis of Ethyl 4-ethylbenzoate via Fischer Esterification

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Ethyl 4-ethylbenzoate (B1233868), a valuable ester in research and development. The methodology detailed is the Fischer esterification of 4-ethylbenzoic acid with ethanol (B145695), utilizing sulfuric acid as a catalyst. This process is known for its reliability and scalability.[1][2] This protocol includes a step-by-step procedure for synthesis, purification, and characterization, making it suitable for implementation in both academic and industrial research settings.

Introduction

Ethyl 4-ethylbenzoate is an ester derivative of benzoic acid. Esters of this nature are significant intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The Fischer esterification is a classic and effective method for preparing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to achieve a high yield, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[2][4][5] This protocol employs an excess of ethanol to drive the reaction to completion.

Reaction Scheme

Materials and Equipment

Reagents:

-

4-ethylbenzoic acid (≥98%)

-

Absolute Ethanol (≥99.5%)

-

Concentrated Sulfuric Acid (98%)

-

Diethyl Ether (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

-

NMR spectrometer

-

FTIR spectrometer

Experimental Protocol

4.1 Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-ethylbenzoic acid (7.5 g, 50 mmol).

-

Reagent Addition: Add absolute ethanol (35 mL, ~600 mmol, 12 equivalents). Swirl the flask to dissolve the solid.

-